molecular formula C7H12O3 B1631027 (S)-(+)-Glycidyl butyrate CAS No. 65031-96-1

(S)-(+)-Glycidyl butyrate

Cat. No.: B1631027
CAS No.: 65031-96-1
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-LURJTMIESA-N
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Description

(S)-(+)-Glycidyl butyrate is an organic compound that belongs to the class of glycidyl esters. It is characterized by the presence of a glycidyl group attached to a butyrate moiety. This compound is known for its chirality, with the (S)-enantiomer being the active form. Glycidyl esters are commonly used in various chemical reactions due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-Glycidyl butyrate can be synthesized through several methods. One common approach involves the reaction of (S)-glycidol with butyric acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The use of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, this compound is produced through a continuous process involving the esterification of (S)-glycidol with butyric acid. The reaction is carried out in a reactor equipped with a distillation column to remove water formed during the reaction. This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-Glycidyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the glycidyl group to a hydroxyl group.

    Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the glycidyl group under mild conditions.

Major Products Formed:

    Oxidation: Butyric acid, glycidic acid.

    Reduction: (S)-(+)-3-Hydroxybutyrate.

    Substitution: Various glycidyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

(S)-(+)-Glycidyl butyrate plays a significant role in the pharmaceutical industry, primarily as an intermediate in the synthesis of various drugs. Notably, it is involved in the production of:

  • Linezolid : A critical antibiotic used for treating multidrug-resistant Gram-positive infections. The synthesis of Linezolid employs this compound to introduce a stereogenic center, enhancing the drug's efficacy against resistant strains .
  • Other Biologically Active Compounds : It is also utilized in synthesizing compounds like (R)-argentilactone, which exhibits antileishmanial and cytotoxic activities against cancer cells .

Polymer Production

In polymer chemistry, this compound serves as a versatile monomer for synthesizing various polymers. Its applications include:

  • Coatings and Adhesives : The compound enhances the flexibility and durability of materials, making it valuable in producing high-performance coatings and adhesives .
  • Bioadhesives : Research indicates its potential use in developing non-toxic bioadhesives that can be employed in medical and industrial applications .

Food Industry

This compound is utilized as a food additive, where it contributes to:

  • Flavor Enhancement : It can enhance flavors in food products, making it beneficial for manufacturers aiming to improve taste profiles.
  • Stability Improvement : The compound helps stabilize food products, thereby extending their shelf life .

Cosmetic Formulations

In cosmetics, this compound is incorporated for its emulsifying properties. Its roles include:

  • Stabilizing Formulations : It aids in creating stable emulsions that improve the texture and application of cosmetic products.
  • Enhancing Product Efficacy : By improving the solubility of active ingredients, it enhances the overall performance of cosmetic formulations .

Research and Development

The compound is extensively used in laboratory settings for:

  • Synthesis of Chemical Intermediates : It facilitates the development of new materials and compounds in organic chemistry research.
  • Chiral Separation Techniques : A validated chiral HPLC method has been developed for the enantiomeric separation of glycidyl butyrate, showcasing its importance in analytical chemistry .

Case Studies and Research Findings

Application AreaKey FindingsReference
PharmaceuticalsUsed in Linezolid synthesis; enhances drug efficacy
Polymer ProductionEnhances flexibility and durability in coatings
Food IndustryImproves flavor stability and shelf life
Cosmetic FormulationsStabilizes emulsions; improves texture
Analytical ChemistryChiral HPLC method developed for enantiomer separation

Mechanism of Action

The mechanism of action of (S)-(+)-glycidyl butyrate involves its reactivity towards nucleophiles. The glycidyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an intermediate or a reactant. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

    ®-(-)-Glycidyl butyrate: The enantiomer of (S)-(+)-glycidyl butyrate, with similar chemical properties but different biological activity.

    Glycidyl acetate: Another glycidyl ester with an acetate group instead of a butyrate group.

    Glycidyl propionate: Similar to glycidyl butyrate but with a propionate group.

Uniqueness: this compound is unique due to its specific chirality and the presence of the butyrate group, which imparts distinct chemical and biological properties. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Biological Activity

(S)-(+)-Glycidyl butyrate (SGB) is an important chiral compound utilized in various pharmaceutical applications, particularly as an intermediate in the synthesis of biologically active substances. This article explores its biological activity, synthesis methods, and relevant case studies based on diverse research findings.

This compound is a chiral epoxide that can be synthesized through various methods, including enzymatic resolution and chemical synthesis. The compound is characterized by its reactivity due to the epoxide ring, which makes it a valuable precursor for asymmetric synthesis.

Synthesis Methods:

  • Enzymatic Resolution: Lipase-catalyzed reactions have been employed to resolve racemic glycidyl butyrate into its enantiomers. Studies have shown that the use of a multiphase hollow fiber membrane reactor can enhance the efficiency of this process, allowing for the selective recovery of this compound .
  • Chiral HPLC Methods: High-performance liquid chromatography (HPLC) has been validated for the enantiomeric separation of SGB from its racemic counterpart. The method demonstrated high resolution and accuracy, making it suitable for quality control in pharmaceutical applications .

Biological Activity

This compound exhibits significant biological activity, particularly in the context of drug synthesis and therapeutic applications.

Pharmaceutical Applications:

  • Intermediate in Drug Synthesis: SGB is utilized in the production of various pharmaceuticals, including Linezolid, an antibiotic effective against multidrug-resistant Gram-positive infections. The presence of SGB in the synthesis pathway ensures the stereochemical integrity of the final product .
  • Antileishmanial and Cytotoxic Properties: Research indicates that SGB is a precursor for compounds like (R)-argentilactone, which has demonstrated antileishmanial activity and cytotoxic effects against mouse leukemia cells .

Case Studies

  • Kinetic Resolution Study:
    A study on the kinetic resolution of racemic glycidyl butyrate highlighted the use of lipases in achieving high selectivity for SGB. The results indicated that varying enzyme loadings affected the reaction kinetics and mass transport limitations within the reactor system .
  • HPLC Method Validation:
    A validated chiral HPLC method was developed for quantifying SGB in mixtures with its enantiomer. The method showed excellent linearity (correlation coefficient 0.9997) and recovery rates between 97.6% to 101.8%, demonstrating its reliability for routine analysis in pharmaceutical settings .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntileishmanialEffective against Leishmania species
CytotoxicityExhibits cytotoxic effects on mouse leukemia cells
Antibiotic IntermediatePrecursor for Linezolid
Enzymatic Resolution EfficiencyHigh selectivity achieved using lipases

Table 2: HPLC Method Validation Parameters

ParameterResult
Precision (% RSD)0.5 (SGB), 0.4 (RGB)
Limit of Detection (µg/mL)0.25
Limit of Quantification (µg/mL)1.21
Linearity Range (µg/mL)2 - 24
Mean Recovery (%)99.26

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for enantioselective production of (S)-(+)-glycidyl butyrate, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via enzyme-catalyzed kinetic resolution of racemic glycidyl esters. Lipases (e.g., from Candida antarctica) selectively hydrolyze the (R)-enantiomer, leaving the (S)-enantiomer intact. Key parameters include:

  • Temperature : Optimal activity at 25–40°C to preserve enzyme stability.
  • Solvent system : Hydrophobic solvents (e.g., toluene) enhance enantioselectivity.
  • Substrate ratio : Excess butyric acid improves esterification efficiency .
  • Scale limitations : Enzymatic methods face challenges in large-scale production due to enzyme recovery and reaction kinetics .

Q. Which analytical techniques are most robust for characterizing the purity and stereochemical integrity of this compound?

  • Chiral HPLC : Uses columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers (typical retention time ratio: 1.2–1.5) .
  • NMR spectroscopy : 1H^{1}\text{H}-NMR distinguishes epoxide protons (δ 3.1–3.4 ppm) and butyrate methyl groups (δ 0.9 ppm). 13C^{13}\text{C}-NMR confirms ester carbonyl at ~170 ppm .
  • Polarimetry : Specific rotation [α]D20=+15[α]_D^{20} = +15^\circ to +20+20^\circ (neat) validates enantiomeric excess (>98% ee) .

Q. How does this compound interact with biological systems at the molecular level?

The compound’s epoxide group reacts with nucleophilic residues (e.g., cysteine, histidine) in proteins, altering enzymatic activity. In vitro studies show:

  • Anti-inflammatory effects : Inhibition of NF-κB by blocking IκB kinase (IKK) phosphorylation at IC50_{50} ~50 µM .
  • Concentration dependence : Pro-apoptotic effects at >100 µM in cancer cell lines (e.g., HT-29), contrasting with proliferative effects at lower doses (<10 µM) .

Advanced Research Questions

Q. What methodologies address contradictions in reported biological effects of this compound across in vitro and in vivo models?

Discrepancies arise from:

  • Model variability : Human colonic organoids show higher sensitivity to NF-κB inhibition than murine models due to differences in Toll-like receptor expression .
  • Metabolic stability : Rapid hydrolysis in vivo (t1/2_{1/2} <30 min) reduces bioactive epoxide availability, necessitating prodrug formulations (e.g., tributyrin) .
  • Experimental design : Use physiologically relevant doses (1–10 µM) and co-culture systems (e.g., gut microbiota simulations) to mimic in vivo conditions .

Q. How can researchers optimize enantioselective synthesis of this compound for high-throughput applications?

Advanced strategies include:

  • Immobilized enzymes : Lipase B covalently bound to silica nanoparticles improves reusability (≥10 cycles) and reaction rate (kcat_{cat} ~2.5 s1^{-1}) .
  • Continuous-flow systems : Microreactors with enzyme-packed cartridges achieve 90% conversion in <2 hours, reducing solvent use by 70% .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts substrate-enzyme binding affinities to guide rational enzyme engineering .

Q. What in vitro toxicity testing frameworks are recommended for evaluating this compound’s carcinogenic potential?

Follow Tox21/ToxCast protocols:

  • High-throughput screening : Assess DNA damage (γH2AX assay), oxidative stress (Nrf2 activation), and cytotoxicity (CellTiter-Glo) in HepG2 cells .
  • Metabolic competence : Co-incubate with S9 liver fractions to account for epoxide ring-opening metabolites .
  • Benchmarking : Compare results to glycidyl methacrylate (Group 2A carcinogen) using dose-response modeling (BMDExpress) .

Properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426451
Record name (S)-(+)-Glycidyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65031-96-1
Record name (+)-Glycidyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65031-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-Glycidyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
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(R,R)-(salen)Co(II)
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91 mg
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4.32 g
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32 mL
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297 mL
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Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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[Compound]
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1
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91 mg
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4.32 g
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297 mL
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0 (± 1) mol
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32 mL
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Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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reactant
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[Compound]
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1
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91 mg
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4.32 g
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297 mL
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5b
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32 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-(+)-Glycidyl butyrate
(S)-(+)-Glycidyl butyrate
(S)-(+)-Glycidyl butyrate
(S)-(+)-Glycidyl butyrate
(S)-(+)-Glycidyl butyrate
(S)-(+)-Glycidyl butyrate

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